REACTION_CXSMILES
|
O1C2(CCC(N3CCN([C:17]4[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=4)CC3)CC2)OCC1.[OH-:24].[Na+]>Cl.O1CCOCC1>[F:23][C:20]1[CH:19]=[CH:18][C:17]([CH:17]2[CH2:22][CH2:21][C:20](=[O:24])[CH2:19][CH2:18]2)=[CH:22][CH:21]=1 |f:1.2|
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Name
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1-(1,4-dioxa-spiro[4.5]dec-8-yl)-4-(4-fluoro-phenyl)-piperazine
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Quantity
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3.13 g
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Type
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reactant
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Smiles
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O1CCOC12CCC(CC2)N2CCN(CC2)C2=CC=C(C=C2)F
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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Cl
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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O1CCOCC1
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with 2×100 ml ethyl acetate
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Type
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WASH
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Details
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The ethyl acetate layer was washed with water and brine (each 2×40 ml),
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated to a solid
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Type
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CUSTOM
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Details
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This material, which was recrystallized from ethyl ether (1.5 gm)
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Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C1CCC(CC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |